Z-D-Gln-OH

Overview

Description

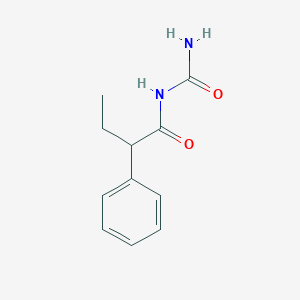

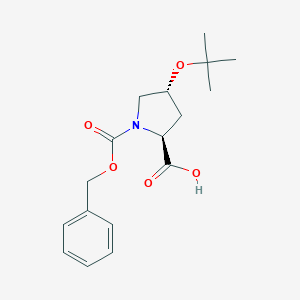

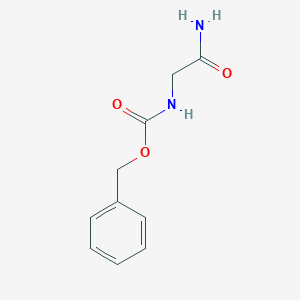

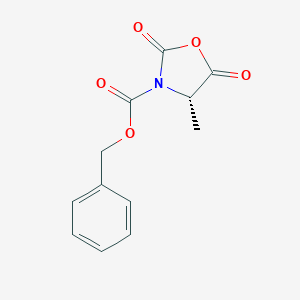

Z-D-Gln-OH: , also known as N2-carbobenzoxy-D-glutamine, is a derivative of D-glutamine. It is commonly used in peptide synthesis due to its protective carbobenzoxy (Cbz) group. The compound has the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol .

Mechanism of Action

Target of Action

Z-D-Gln-OH, also known as Z-D-glutamine or N-Cbz-D-Glutamine, is a derivative of the amino acid glutamine It is known that glutamine and its derivatives play a crucial role in various biochemical processes, suggesting that this compound may interact with a range of enzymes and proteins within the cell .

Mode of Action

It is known that glutamine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Biochemical Pathways

Glutamine and its derivatives, including this compound, are involved in several metabolic pathways. These include the synthesis of nucleic acids and proteins, redox homeostasis, generation of metabolites that drive the tricarboxylic acid (TCA) cycle, elimination of reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that the compound is a white powder with a molecular weight of 28028 . It is slightly soluble in DMSO and methanol

Result of Action

Given its potential role in various biochemical processes, it is plausible that this compound could influence a range of cellular functions, from energy production and redox balance to protein synthesis and cell signaling .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Gln-OH typically involves the protection of the amino group of D-glutamine with a carbobenzoxy (Cbz) group. The process can be summarized as follows :

Starting Material: D-glutamine.

Reagents: Carbobenzoxy chloride, triethylamine, and an organic solvent such as dimethylformamide (DMF).

Reaction Conditions: The reaction is carried out at a temperature range of -20 to 20°C for 6 to 24 hours.

Product Isolation: The product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-D-Gln-OH undergoes various chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield D-glutamine.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine).

Major Products:

Hydrolysis: D-glutamine.

Substitution: Various substituted derivatives of D-glutamine.

Scientific Research Applications

Z-D-Gln-OH has a wide range of applications in scientific research, including :

Chemistry: Used as a building block in peptide synthesis.

Biology: Studied for its role in protein synthesis and enzyme activity.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Comparison with Similar Compounds

Z-D-Glu-OH: N2-carbobenzoxy-D-glutamic acid.

Z-D-Arg-OH: N2-carbobenzoxy-D-arginine.

Z-D-Tyr-OH: N2-carbobenzoxy-D-tyrosine

Uniqueness: Z-D-Gln-OH is unique due to its specific protective group and its role in peptide synthesis. Its ability to selectively protect the amino group while allowing reactions at other sites makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name |

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365257 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-52-1 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)